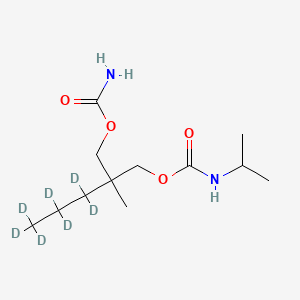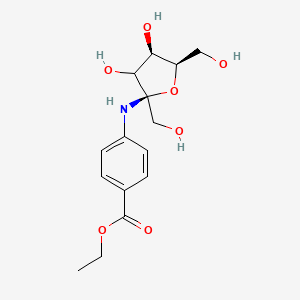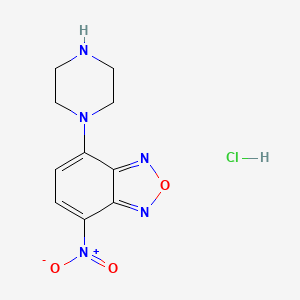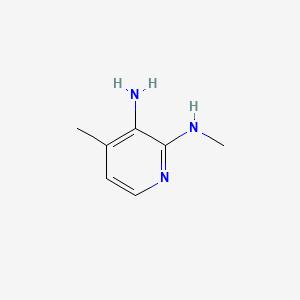
Carisoprodol-d7
Vue d'ensemble
Description
Carisoprodol-d7 is a deuterated form of carisoprodol, a centrally acting muscle relaxant used to alleviate discomfort associated with acute, painful musculoskeletal conditions. The deuterated version, this compound, is primarily utilized as an internal standard in analytical chemistry, particularly in mass spectrometry, to ensure accurate quantification of carisoprodol in biological samples .
Applications De Recherche Scientifique
Carisoprodol-d7 has several scientific research applications, including:
Analytical Chemistry: Used as an internal standard in mass spectrometry for the quantification of carisoprodol in biological samples, ensuring accurate and reliable results.
Pharmacokinetic Studies: Helps in studying the metabolism and pharmacokinetics of carisoprodol by providing a stable isotopic reference.
Forensic Toxicology: Employed in forensic analysis to detect and quantify carisoprodol in biological specimens, aiding in the investigation of drug-related cases.
Clinical Research: Used in clinical trials to monitor carisoprodol levels in patients, ensuring proper dosing and minimizing adverse effects.
Mécanisme D'action
Target of Action
Carisoprodol-d7, like its parent compound Carisoprodol, is a centrally acting muscle relaxant . It is believed to exert its effects on the central nervous system rather than directly on skeletal muscles .
Mode of Action
In animal studies, Carisoprodol appears to block interneuronal activity in the descending reticular formation and spinal cord, thereby altering pain perception . This suggests that this compound may work by altering neuronal communication within the central nervous system .
Biochemical Pathways
Carisoprodol is metabolized in the liver by the enzyme CYP2C19 into its active metabolite, meprobamate . Meprobamate is an anxiolytic drug, suggesting that the anxiolytic effects of this compound may be due to this metabolite . The major metabolic pathway of Carisoprodol involves its conversion to meprobamate .
Pharmacokinetics
The pharmacokinetics of this compound have been characterized in a clinical trial . After a single dose of 350 mg, the main Carisoprodol parameters were Cmax: 2580 ± 1214 ng/mL, AUC 0–∞: 8072 ± 6303 h·ng/mL, and half-life (T 1/2): 2 ± 0.8 h . For meprobamate, the parameters were Cmax: 2181 ± 605 ng/mL and 34,529 ± 7747 h·ng/mL y 9 ± 1.9 h . Different profiles were found for extensive and poor 2C19 metabolizers .
Result of Action
The molecular and cellular effects of this compound are likely similar to those of Carisoprodol. Carisoprodol is known for its heavy sedating, relaxant, and anxiolytic effects . These effects are believed to be largely due to its active metabolite, meprobamate .
Action Environment
Environmental factors such as age, sex, and co-medications may influence the action of this compound . For example, factors affecting urine pH could potentially affect drug and metabolite concentration in the blood and urine by affecting excretion . Additionally, variability in reabsorption and secretion abilities (such as defects or effects in transporters) may influence Carisoprodol concentrations .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Carisoprodol-d7 involves the incorporation of deuterium atoms into the carisoprodol molecule. This process typically starts with the synthesis of deuterated intermediates, which are then used to produce the final deuterated compound. The reaction conditions often involve the use of deuterated reagents and solvents to achieve the desired isotopic substitution .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product. The use of advanced analytical techniques, such as nuclear magnetic resonance spectroscopy and mass spectrometry, is crucial in verifying the deuterium content and overall quality of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: Carisoprodol-d7, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: Carisoprodol can be oxidized to form its primary metabolite, meprobamate.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines are typically employed.
Major Products:
Oxidation: Meprobamate is the primary product formed from the oxidation of carisoprodol.
Reduction: The products depend on the specific reducing conditions used.
Substitution: Various substituted carbamates can be formed depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Carisoprodol: The non-deuterated form, widely used as a muscle relaxant.
Meprobamate: The primary metabolite of carisoprodol, with anxiolytic and sedative effects.
Methocarbamol: Another centrally acting muscle relaxant with a similar mechanism of action.
Uniqueness of Carisoprodol-d7: this compound is unique due to its deuterium content, which provides enhanced stability and allows for precise analytical measurements. This makes it an invaluable tool in research and clinical settings where accurate quantification of carisoprodol is essential .
Propriétés
IUPAC Name |
[2-(carbamoyloxymethyl)-3,3,4,4,5,5,5-heptadeuterio-2-methylpentyl] N-propan-2-ylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O4/c1-5-6-12(4,7-17-10(13)15)8-18-11(16)14-9(2)3/h9H,5-8H2,1-4H3,(H2,13,15)(H,14,16)/i1D3,5D2,6D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFZCIYFFPZCNJE-FJNYTKNASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(COC(=O)N)COC(=O)NC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C(C)(COC(=O)N)COC(=O)NC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901016922 | |
| Record name | Carisoprodol-d7 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901016922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1218911-70-6 | |
| Record name | Carisoprodol-d7 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901016922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole Sulfide](/img/structure/B586091.png)
![N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole Sulfone](/img/structure/B586092.png)


![N,N-Dimethyl-2-[2,3,4,5-tetradeuterio-6-(2,6-dichloro-4-hydroxyanilino)phenyl]acetamide](/img/structure/B586096.png)
![(2S)-2-[[4-[(2-Amino-4-oxo-4a,8a-dihydro-3H-pteridin-6-yl)methyl-nitrosoamino]benzoyl]amino]pentanedioic acid](/img/structure/B586097.png)




